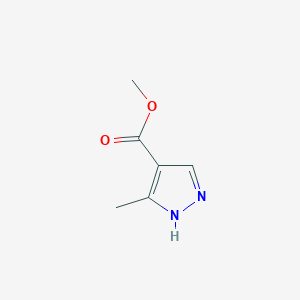

Methyl 3-methyl-1H-pyrazole-4-carboxylate

描述

属性

IUPAC Name |

methyl 5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(3-7-8-4)6(9)10-2/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMIQSQQCPLMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504175 | |

| Record name | Methyl 5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23170-45-8 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23170-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-1H-pyrazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of β-enamine diketones with N-mono-substituted hydrazines, followed by N-alkylation with alkyl halides . Another method includes the substitution reaction of 2 with iodomethane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

化学反应分析

Types of Reactions

Methyl 3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the pyrazole ring or other functional groups.

Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

科学研究应用

Pharmaceutical Applications

Methyl 3-methyl-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in treating a range of diseases due to their biological activity.

Case Studies

- Antifungal Activity : Research has demonstrated that derivatives of 3-methyl-1H-pyrazole-4-carboxylic acid possess significant antifungal properties. For instance, a study highlighted the synthesis of amides from this compound which exhibited higher antifungal activity against several phytopathogenic fungi compared to established fungicides like boscalid .

- Trace Amine Associated Receptors : Compounds derived from this compound have been explored for their interaction with trace amine associated receptors (TAARs). These interactions suggest potential applications in treating neurological disorders such as ADHD and schizophrenia .

Agricultural Applications

The compound is also utilized in the agricultural sector, particularly in the development of novel herbicides and fungicides.

Fungicide Development

- Isopyrazam and Sedaxane : this compound is a key intermediate in the synthesis of Isopyrazam and Sedaxane, both of which are effective fungicides used to control various plant diseases . These compounds inhibit important metabolic pathways in fungi, making them potent agents for crop protection.

Herbicidal Activity

- Studies have indicated that pyrazole derivatives can act as inhibitors of specific enzymes involved in plant metabolism, thus providing a mechanism for herbicidal action. For example, compounds derived from this class have been shown to exhibit low phytotoxicity while effectively controlling weed growth .

Material Science Applications

In addition to biological applications, this compound has been investigated for its potential uses in material science.

Polymer Chemistry

- The compound can be utilized in the synthesis of novel polymers with specific properties. Its ability to form stable linkages makes it valuable in developing materials with enhanced thermal and mechanical properties.

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Diazotization | Conversion of an amine precursor into a diazonium salt. |

| 2 | Coupling | Reaction with appropriate coupling partners to form the pyrazole structure. |

| 3 | Esterification | Formation of the methyl ester through reaction with methanol or methanol derivatives. |

作用机制

The mechanism of action of methyl 3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural Analogs and Key Differences

The following compounds are structurally related to Methyl 3-methyl-1H-pyrazole-4-carboxylate, differing primarily in substituents and ester groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 23170-45-8 | C₆H₈N₂O₂ | 140.14 | Methyl ester, 3-methyl substitution |

| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 85290-78-4 | C₇H₁₀N₂O₂ | 154.17 | Ethyl ester, longer alkyl chain |

| 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | 78703-53-4 | C₆H₈N₂O₂ | 140.14 | Carboxylic acid, N-methyl substitution |

| Methyl 3-ethyl-1H-pyrazole-4-carboxylate | 1186537-91-6 | C₇H₁₀N₂O₂ | 154.17 | Ethyl substitution at 3-position |

Key Observations:

- Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 85290-78-4) shares the same pyrazole core but features an ethyl ester group instead of methyl.

- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS 78703-53-4) replaces the ester with a carboxylic acid, altering acidity (pKa ~3-4) and reactivity in condensation or salt-forming reactions .

- Methyl 3-ethyl-1H-pyrazole-4-carboxylate introduces an ethyl group at the 3-position, which may sterically hinder reactions at the pyrazole ring compared to the methyl-substituted analog .

Spectroscopic Properties

- UV-VIS Absorption: Ethyl 3-methyl-1H-pyrazole-4-carboxylate exhibits absorption maxima at 235–238 nm and 285–293 nm in ethanol, attributed to the pyrazole chromophore and ester group . While direct data for the methyl ester is unavailable, its shorter alkyl chain may slightly blue-shift absorption due to reduced electron-donating effects.

- Hydrazo vs. Azo Tautomers: Computational studies on ethyl 3-methyl-1H-pyrazole-4-carboxylate suggest distinct absorption peaks for hydrazo (258–265 nm) and azo (322–358 nm) tautomers . The methyl ester may exhibit similar tautomeric behavior but with minor wavelength variations.

生物活性

Methyl 3-methyl-1H-pyrazole-4-carboxylate (MMPC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article explores the biological activity of MMPC, including its synthesis, mechanisms of action, and relevant case studies.

MMPC has the molecular formula C6H8N2O2 and a molecular weight of 156.14 g/mol. Its structure consists of a pyrazole ring with a carboxylate functional group, which contributes to its reactivity and biological properties. The compound is soluble in organic solvents and exhibits moderate lipophilicity, as indicated by its Log P values ranging from 0.47 to 1.21 across various predictive models .

Synthesis

MMPC can be synthesized through various methods, including the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with methylating agents such as methyl iodide or dimethyl sulfate. The synthesis typically results in high yields and purity, making it suitable for further biological evaluation .

Herbicidal Activity

One of the most notable applications of MMPC is in herbicide formulation. Studies have shown that derivatives of pyrazole compounds exhibit significant herbicidal activity against various weed species. The herbicidal efficacy is influenced by the substituents on the pyrazole ring; for instance, compounds with electron-withdrawing groups at specific positions have demonstrated enhanced activity .

A comparative study highlighted that MMPC derivatives with specific alkoxy groups showed effective control over annual weeds at low application rates, indicating potential for agricultural use .

Antimicrobial Properties

MMPC and its derivatives have also been investigated for their antimicrobial properties. Research indicates that certain pyrazole compounds possess bacteriostatic and bactericidal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Herbicidal Efficacy

In a controlled study, MMPC was tested against common agricultural weeds such as Echinochloa crus-galli and Cyperus rotundus. The results demonstrated that at concentrations as low as 100 g a.i./ha, MMPC significantly reduced weed biomass compared to untreated controls. The selectivity towards crops was also favorable, suggesting potential for safe use in agricultural settings .

Case Study 2: Antimicrobial Activity

A separate investigation evaluated the antimicrobial effects of MMPC against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity. Further studies suggested that the compound interfered with bacterial replication processes, although detailed mechanisms remain to be elucidated .

Comparative Table of Biological Activities

| Activity Type | Target Organisms | Mechanism | Effective Concentration |

|---|---|---|---|

| Herbicidal | Various annual weeds | Disruption of metabolic pathways | 100 g a.i./ha |

| Antimicrobial | Staphylococcus aureus | Inhibition of cell wall synthesis | 32 µg/mL |

| Escherichia coli | Interference with replication | 64 µg/mL |

常见问题

Q. Advanced

- Gaussian/NWChem : Simulate IR and NMR spectra via density functional theory (B3LYP/6-311++G** basis set).

- Mercury CSD : Visualizes hydrogen-bonding networks and crystal packing from crystallographic data.

- Mogul/ConQuest : Validates bond geometry against the Cambridge Structural Database .

How do reaction conditions impact the regioselectivity of pyrazole ring formation?

Advanced

Regioselectivity is controlled by:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization via stabilization of transition states.

- Catalysts : Lewis acids (e.g., ZnCl) direct substituent positioning during ring closure.

- Temperature : Higher temperatures (80–120°C) accelerate kinetic products, while lower temps favor thermodynamic control. Studies compare yields under varying conditions using HPLC-MS .

What are the challenges in scaling up the synthesis of this compound for research applications?

Advanced

Key challenges include:

- Purification : Column chromatography is labor-intensive; alternatives like recrystallization are optimized for scalability.

- Byproduct Formation : Unreacted intermediates (e.g., hydrazine derivatives) require rigorous removal via aqueous washes.

- Yield Optimization : DOE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, reaction time) .

How are intermolecular interactions in pyrazole derivatives analyzed to predict solubility and stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。